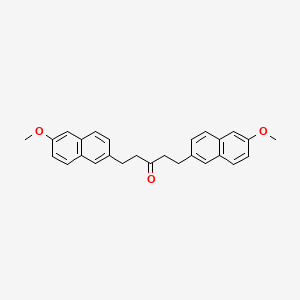

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

Descripción general

Descripción

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C27H26O3 and its molecular weight is 398.502. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is a synthetic organic compound notable for its dual methoxynaphthalene structure attached to a pentanone backbone. With a molecular formula of C23H26O2 and a molecular weight of approximately 398.49 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite its structural complexity, research into its specific mechanisms of action and therapeutic applications remains limited.

Structural Characteristics

The unique structure of this compound enables it to interact with biological systems in various ways. The presence of two methoxynaphthalene units may enhance lipophilicity and facilitate interactions with biological membranes, potentially influencing its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | C23H26O2 |

| Molecular Weight | 398.49 g/mol |

| Structural Features | Dual naphthalene units, ketone functionality |

Potential Therapeutic Applications

Research suggests that this compound may have implications in various disease areas:

- Cancer : Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties, suggesting potential for further exploration in oncology.

- Inflammatory Diseases : Given its structural characteristics, it may modulate inflammatory pathways, though specific studies are needed to confirm this.

- Neurodegenerative Diseases : The compound's interaction with neuronal receptors could imply a role in neuroprotection or cognitive enhancement.

While the exact mechanisms of action for this compound have not been extensively studied, it is hypothesized that its interactions may involve:

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Antioxidant Activity : The methoxynaphthalene moieties may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress associated with various diseases.

Study Overview

A study examining the biological activity of structurally related compounds provided insights into the potential effects of this compound. Researchers focused on the compound's interactions with cancer cell lines and inflammatory markers.

Key Findings

- In Vitro Activity : The compound demonstrated moderate cytotoxicity against certain cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential anti-cancer properties.

- Inflammation Modulation : Inflammatory assays suggested that the compound could reduce levels of pro-inflammatory cytokines when tested in vitro.

Table of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

Recent studies have identified 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one as a candidate for developing antidiabetic agents. Research indicates that compounds with similar structures show promise in modulating glucose metabolism and improving insulin sensitivity. For instance, a study demonstrated that analogs of this compound exhibited significant antidiabetic activity, suggesting that further exploration could lead to effective therapeutic options for diabetes management .

Cancer Research

Preliminary investigations suggest that this compound may have anticancer properties. Its ability to interact with specific cellular pathways could inhibit tumor growth. While the exact mechanisms remain under investigation, initial results indicate potential efficacy against various cancer cell lines.

Material Science

Fluorescent Materials

The unique optical properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its naphthalene moieties can serve as effective fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's stability and luminescence characteristics are being studied for use in advanced display technologies .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques, including chromatography and mass spectrometry. Its well-defined chemical structure allows for accurate calibration and validation of analytical methods used in pharmaceutical testing and quality control .

Case Study 1: Antidiabetic Activity

A comprehensive study evaluated the antidiabetic effects of several derivatives of this compound. The results indicated that specific modifications to the chemical structure enhanced glucose uptake in vitro, demonstrating the compound's potential as a scaffold for drug development targeting diabetes .

Case Study 2: Fluorescent Applications

Research focused on synthesizing polymeric materials incorporating this compound showed promising results in creating highly efficient fluorescent films. These materials exhibited excellent photostability and brightness, making them suitable for applications in OLED technology .

Propiedades

IUPAC Name |

1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTKETXRHOPDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187894 | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-53-7 | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-BIS(6-METHOXYNAPHTHALEN-2-YL)PENTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896U9382GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.